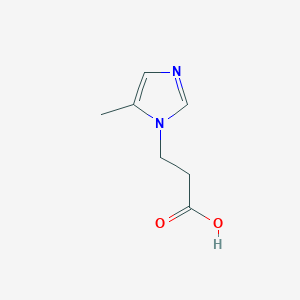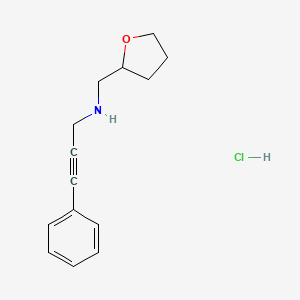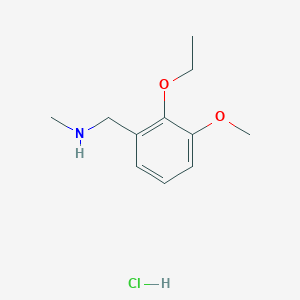![molecular formula C10H14BrN3O B3077663 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide CAS No. 1049023-32-6](/img/structure/B3077663.png)
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide
Descripción general
Descripción
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₀H₁₄BrN₃O and a molecular weight of 272.14 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position of the pyridine ring.
Amidation: The brominated intermediate is then reacted with 2-(dimethylamino)ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Aplicaciones Científicas De Investigación
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of biological processes and as a tool for probing enzyme functions and interactions.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide: This compound shares a similar structure but has a benzopyran ring instead of a pyridine ring.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound has a naphthalimide core and is used in similar research applications.
Uniqueness
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is unique due to its specific combination of a bromine-substituted pyridine ring and a dimethylaminoethyl group. This structure imparts distinct chemical and biological properties, making it a valuable tool in various scientific research fields.
Propiedades
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIXBYAXGOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049023-32-6 | |
| Record name | 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)







![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
